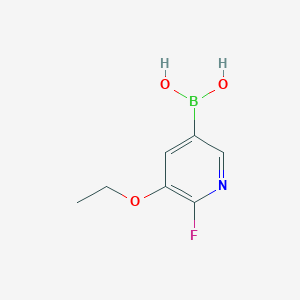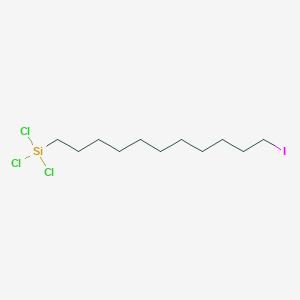
2,5,8,11-TETRAOXAHEPTADECAN-17-YLPHOSPHONIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11-TETRAOXAHEPTADECAN-17-YLPHOSPHONIC ACID is a chemical compound with the molecular formula C₁₃H₂₉O₇P It is known for its unique structure, which includes multiple ether linkages and a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-TETRAOXAHEPTADECAN-17-YLPHOSPHONIC ACID typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a polyether compound with a phosphonic acid derivative. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11-TETRAOXAHEPTADECAN-17-YLPHOSPHONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group or other functional groups within the molecule.
Substitution: The ether linkages and phosphonic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,5,8,11-TETRAOXAHEPTADECAN-17-YLPHOSPHONIC ACID has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,5,8,11-TETRAOXAHEPTADECAN-17-YLPHOSPHONIC ACID involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation and catalysis. Additionally, the ether linkages provide flexibility and stability, allowing the compound to interact with various biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11-Tetraoxanonadecan-19-ylphosphonic acid: This compound has a similar structure but with a longer carbon chain, which may affect its physical and chemical properties.
Pyridine Compounds: These compounds also contain heteroatoms and are used in various applications, but they differ in their core structure and reactivity.
Uniqueness
2,5,8,11-TETRAOXAHEPTADECAN-17-YLPHOSPHONIC ACID is unique due to its combination of ether linkages and a phosphonic acid group, which provides a balance of stability and reactivity. This makes it suitable for a wide range of applications in different fields.
Propiedades
IUPAC Name |
6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]hexylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29O7P/c1-17-7-8-19-11-12-20-10-9-18-6-4-2-3-5-13-21(14,15)16/h2-13H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXUIHUMASKPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669815 |
Source


|
| Record name | 2,5,8,11-Tetraoxaheptadecan-17-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-18-0 |
Source


|
| Record name | 2,5,8,11-Tetraoxaheptadecan-17-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)

![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)



![6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid](/img/structure/B6342920.png)

